4-(2-bromoethyl)-Heptane
Description
4-(2-Bromoethyl)-heptane is a branched alkane derivative featuring a bromoethyl substituent (-CH₂CH₂Br) at the fourth carbon of a heptane backbone. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or fluorinated materials due to their ability to undergo nucleophilic substitution (e.g., SN2 reactions) .
Properties
IUPAC Name |
4-(2-bromoethyl)heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-3-5-9(6-4-2)7-8-10/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQXAJQPXMFCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoethyl)-Heptane typically involves the bromination of heptane derivatives. One common method is the free radical bromination of heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-(2-bromoethyl)-Heptane can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-Heptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, 4-(2-bromoethyl)-Heptane can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, amines.
Elimination: Alkenes.
Oxidation: Alcohols, ketones.
Reduction: Alkanes.
Scientific Research Applications
4-(2-Bromoethyl)-Heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Utilized in the modification of biomolecules for labeling and tracking purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-bromoethyl)-Heptane primarily involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key bromoethyl-substituted compounds and their properties:
Physicochemical Properties
- Electrophilicity: Bromine’s polarizability enhances electrophilic substitution in aromatic systems (e.g., 4-(2-Bromoethyl)-1,2-difluorobenzene) compared to non-halogenated analogs .
- Steric Effects : Spirocyclic derivatives like 4-(2-bromoethyl)spiro[2.4]heptane exhibit constrained geometries, reducing reaction rates in bulky environments .
- Solubility: Heptane-based bromoethyl compounds (e.g., 1-(4-bromophenoxy)heptane) are more lipophilic than shorter-chain analogs, influencing their use in membrane-permeable agrochemicals .
Key Research Findings
- Synthesis Efficiency : Bromoethylation reactions often yield 50–60% under mild conditions (e.g., PPh₃-mediated bromination) , but yields drop with steric hindrance (e.g., spirocyclic systems) .
- Stability : Bromoethyl compounds require cold storage (0–6°C) to prevent decomposition, as seen in 4-(2-Bromoethyl)-1,2-difluorobenzene .
- Environmental Impact : Brominated compounds necessitate careful handling due to bioaccumulation risks, though their utility in high-value syntheses justifies controlled use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
